Ethyltripropylammonium Iodide

Description

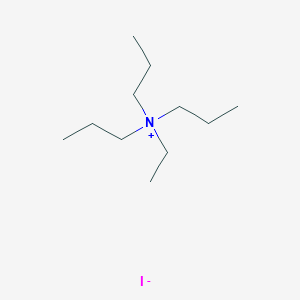

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl(tripropyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N.HI/c1-5-9-12(8-4,10-6-2)11-7-3;/h5-11H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHWTGZMAWUUMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CC)(CCC)CCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634538 | |

| Record name | N-Ethyl-N,N-dipropylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15066-80-5 | |

| Record name | N-Ethyl-N,N-dipropylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltripropylammonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Quaternary Ammonium Salts in Contemporary Chemical Science

Quaternary ammonium (B1175870) salts, often referred to as quats, are a class of chemical compounds with a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents an alkyl or aryl group. csic.es Unlike their primary, secondary, or tertiary amine counterparts, quaternary ammonium cations possess a permanent positive charge, regardless of the pH of their environment. This defining characteristic underpins their widespread utility in a multitude of applications.

In contemporary chemical science, these salts are recognized for their versatility. They function as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases by transporting one reactant across the phase boundary. csic.es This capability is crucial in various organic syntheses, enhancing reaction rates and yields. Furthermore, their surfactant properties, stemming from the combination of a hydrophilic charged head and hydrophobic alkyl chains, make them valuable components in the formulation of detergents, fabric softeners, and hair conditioners. mdpi.com In the realm of materials science, they are employed as antistatic agents and have found use in the fabrication of electrolytic capacitors. csic.es Recent research has also highlighted their potential as safer, non-toxic alternatives to traditional alkylating agents in organic synthesis. nih.gov

Foundational Roles of Iodide Counterions in Modern Catalysis and Electrochemistry

The iodide counterion (I⁻) plays a significant and often crucial role in the functionality of quaternary ammonium (B1175870) salts, particularly in the fields of catalysis and electrochemistry. The large ionic radius and high polarizability of the iodide ion distinguish it from other halide counterions, imparting unique properties to the corresponding quaternary ammonium salt.

In catalysis, iodide ions can enhance the enantioselectivity of certain reactions. For instance, in transition metal-catalyzed reactions, iodide counterions have been shown to influence the stereochemistry at the metal center, thereby directing the stereochemical outcome of the reaction. nih.gov In the realm of electrochemistry, the iodide/triiodide (I⁻/I₃⁻) redox couple is a cornerstone of electrolyte systems for dye-sensitized solar cells (DSSCs). nih.gov The efficiency of these solar cells is highly dependent on the properties of the electrolyte, where the iodide ion is essential for regenerating the oxidized dye molecules. mdpi.com Moreover, iodide ions can mediate the restructuring of catalyst surfaces, as observed in the electrocatalytic reduction of CO₂ on copper, leading to enhanced selectivity for desired products. rsc.org The electrochemical behavior of iodide also allows it to act as a redox mediator in various organic transformations, facilitating reactions at lower potentials. acs.org

Delimiting the Scope: Specific Academic Investigations Involving Ethyltripropylammonium Iodide

Methodologies for the Preparation of this compound

The synthesis of this compound is primarily achieved through a class of reactions known as quaternization, a fundamental process in organic chemistry for creating quaternary ammonium compounds.

Quaternization Reactions Employing Alkyl Halides and Tertiary Amines

The most direct and common method for synthesizing this compound is the quaternization of tripropylamine (B89841) with an ethyl halide. ku.eduwku.edu This reaction, a type of Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom of the tertiary amine, tripropylamine, on the electrophilic carbon atom of the ethyl halide. rsc.org The use of ethyl iodide is particularly effective for this synthesis. guidechem.com

(CH₃CH₂CH₂)₃N + CH₃CH₂I → [CH₃CH₂(CH₃CH₂CH₂)₃N]⁺I⁻

In this reaction, the lone pair of electrons on the nitrogen in tripropylamine forms a new carbon-nitrogen bond with the ethyl group from ethyl iodide. The iodide ion, which is displaced from the ethyl group, then becomes the counter-ion to the newly formed ethyltripropylammonium cation. This process effectively transforms a neutral tertiary amine into a positively charged quaternary ammonium cation. ku.edu

Optimization of Reaction Parameters for Enhanced Yields and Purity

The efficiency and outcome of the quaternization reaction are highly dependent on several key parameters. Optimizing these conditions is crucial for maximizing the yield and ensuring the high purity of the resulting this compound.

Solvent: The choice of solvent can significantly influence the reaction rate. ku.edu Quaternization reactions form a polar transition state, and thus, polar solvents can accelerate the process. ku.edu However, for many syntheses of ionic liquids, solvent-less or "neat" reactions are considered to avoid the use of potentially hazardous solvents. ku.edu The use of a solvent can help dissipate the heat generated during the highly exothermic reaction, which is a significant safety consideration. ku.edu

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the reactants. The optimal time can be determined by monitoring the reaction progress using techniques like NMR spectroscopy or chromatography until the starting materials are no longer detected.

Stoichiometry: The ratio of reactants can affect the outcome. While a 1:1 molar ratio of tripropylamine to ethyl iodide is theoretically required, a slight excess of the alkylating agent (ethyl iodide) is sometimes used to ensure the complete conversion of the tertiary amine. tandfonline.com

Purity of Reactants: The purity of the starting tripropylamine and ethyl iodide is paramount. Impurities can lead to the formation of undesired byproducts, which can be difficult to separate from the final product.

A summary of key optimization parameters is presented in the table below.

| Parameter | Influence on Reaction | Optimization Strategy |

| Solvent | Affects reaction rate and heat dissipation. ku.edu | Select a solvent with appropriate polarity; consider solvent-less conditions for greener synthesis. ku.edu |

| Temperature | Controls reaction rate and prevents side reactions. ku.edursc.org | Maintain optimal temperature with controlled heating/cooling to manage exothermicity. |

| Reactant Ratio | Affects conversion efficiency. | Use a stoichiometric or slight excess of the alkylating agent to drive the reaction to completion. tandfonline.com |

| Reaction Time | Determines the extent of reaction completion. | Monitor the reaction to determine the point of maximum conversion. |

Scalability Considerations for Research and Industrial Applications

Transitioning the synthesis of this compound from a laboratory scale to industrial production introduces several challenges that must be addressed.

A primary concern is the management of the heat generated by the exothermic quaternization reaction. ku.edu On a small laboratory scale, this heat can dissipate relatively easily. However, in large-scale reactors, inefficient heat removal can lead to a rapid temperature increase, posing significant safety risks, including the potential for runaway reactions and over-pressurization of the reactor. ku.edu Therefore, industrial-scale production requires robust reactor designs with efficient cooling systems.

The cost of raw materials, namely high-purity tripropylamine and ethyl iodide, is a major factor in the economic viability of large-scale production. ku.edu Process intensification and optimization to achieve high yields and minimize waste are crucial for reducing costs. Furthermore, the selection of reaction media is critical; while solvent-less reactions are often preferred from an environmental standpoint, the use of a solvent may be necessary for better process control and safety on an industrial scale. ku.educore.ac.uk The choice of solvent would then need to be carefully evaluated based on its effectiveness, cost, safety, and environmental impact.

Advanced Spectroscopic and Structural Elucidation Techniques

The definitive identification and structural characterization of this compound rely on a combination of advanced spectroscopic methods. NMR and vibrational spectroscopy are particularly powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. libretexts.orgresearchgate.net

In the ¹H NMR spectrum of the ethyltripropylammonium cation, distinct signals are expected for the protons of the ethyl group and the three propyl groups. The chemical environment of each proton determines its specific resonance frequency (chemical shift).

A representative ¹H NMR data assignment for this compound is detailed below. chemicalbook.com

| Assignment | Structure Fragment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| A | N-CH₂ -CH₃ | ~3.51 | Quartet | J(A,D) = 7.3 |

| B | N-(CH₂ -CH₂CH₃)₃ | ~3.34 | Triplet-like | - |

| C | N-(CH₂-CH₂ -CH₃)₃ | ~1.80 | Sextet-like | J(C,E) = 7.0 |

| D | N-CH₂-CH₃ | ~1.40 | Triplet | J(D,A) = 7.3 |

| E | N-(CH₂CH₂-CH₃ )₃ | ~1.07 | Triplet | J(E,C) = 7.0 |

Data sourced from public spectral database. chemicalbook.com

The chemical shifts are influenced by the proximity of the positively charged nitrogen atom, which deshields adjacent protons, causing them to resonate at a higher frequency (downfield). The splitting patterns (multiplicity), such as triplets and quartets, arise from spin-spin coupling between neighboring non-equivalent protons and are crucial for confirming the connectivity of the atoms. libretexts.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. researchgate.net Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete structural map.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and the nature of the interactions between the cation and the iodide anion. nih.gov

Key vibrational modes expected for this compound include:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C-H Stretching (Alkyl) | 2800-3000 | IR, Raman |

| CH₂ and CH₃ Bending | 1350-1470 | IR, Raman |

| C-N Stretching | 900-1000 | IR, Raman |

| C-C Skeletal Vibrations | 800-1200 | Raman |

| Cation-Anion Interactions | < 200 | Far-IR, Raman |

A crucial area of investigation in ionic liquids is the nature of intermolecular interactions, which govern their physical properties. rsc.orgrsc.org Low-frequency vibrational spectroscopy (in the Far-IR or Terahertz region) is particularly sensitive to the weak interactions between the ethyltripropylammonium cation and the iodide anion. rsc.orgnih.govacs.org These low-energy vibrations, often observed below 200 cm⁻¹, can be assigned to hindered translational and rotational motions of the ions within the liquid lattice, providing direct information on the strength of the Coulombic forces and other non-covalent interactions. rsc.orgrsc.org

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a cornerstone technique for the definitive characterization of this compound. It provides unequivocal confirmation of the compound's molecular weight and offers a detailed profile of potential impurities. Given the ionic and non-volatile characteristics of quaternary ammonium salts, specialized ionization techniques are necessary for their analysis.

Electrospray ionization (ESI) is particularly well-suited for the analysis of this compound. When analyzed using positive ion mode ESI-MS, the intact ethyltripropylammonium cation, [C₁₁H₂₆N]⁺, is readily observed. The theoretical monoisotopic mass of this cation is 172.2065 u. High-resolution mass spectrometry (HRMS) can measure this mass with exceptional accuracy, typically within a few parts per million (ppm), providing strong evidence for the elemental composition of the cation.

Beyond confirming the molecular weight, mass spectrometry is a powerful tool for impurity profiling. Impurities in this compound can arise from various stages of the synthesis, including unreacted starting materials and by-products from side reactions. Common impurities may include the precursor tertiary amine (tripropylamine) and other related amines, as well as residual alkylating agents.

Potential impurities that can be identified using mass spectrometry include:

Tripropylamine : The presence of this starting material indicates an incomplete quaternization reaction.

Other Tetraalkylammonium Salts : These can form if there are impurities in the starting materials, such as other alkyl halides in the ethyl iodide or other amines in the tripropylamine. For instance, the presence of methyl iodide as a contaminant could result in the formation of mthis compound.

Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS). The fragmentation of the ethyltripropylammonium cation under MS/MS conditions typically involves the neutral loss of its alkyl substituents. For the ethyltripropylammonium cation, the expected fragmentation pathways would involve the loss of an ethyl or a propyl group as a neutral alkane or alkene.

Table 1: Theoretical Mass-to-Charge Ratios (m/z) of Ethyltripropylammonium Cation and Potential Impurities in High-Resolution Mass Spectrometry

| Compound/Ion | Chemical Formula | Theoretical Monoisotopic Mass (u) |

|---|---|---|

| Ethyltripropylammonium Cation | [C₁₁H₂₆N]⁺ | 172.2065 |

| Tripropylamine (protonated) | [C₉H₂₂N]⁺ | 144.1752 |

| Diethylpropylamine (protonated) | [C₈H₂₀N]⁺ | 130.1596 |

| Ethyl-dipropyl-amine (protonated) | [C₁₀H₂₄N]⁺ | 158.1909 |

X-ray Diffraction Analysis for Crystalline Structure Determination and Conformational Studies

The crystal structure of tetraalkylammonium halides is influenced by the size and shape of both the cation and the anion. For this compound, the XRD analysis would reveal the specific packing arrangement of the ethyltripropylammonium cations and iodide anions. These arrangements are dictated by a balance of strong electrostatic interactions between the positively charged nitrogen center and the negatively charged iodide ion, and weaker van der Waals forces between the alkyl chains.

The crystal packing in quaternary ammonium iodides is significantly influenced by the large size of the iodide anion, which can affect the coordination environment around the cation. researchgate.nettandfonline.com The packing efficiency is a compromise between maximizing electrostatic attractions and accommodating the bulky alkyl groups. XRD analysis can provide details such as the coordination number of the iodide anion with respect to the cation and the presence of specific intermolecular interactions, such as C-H···I hydrogen bonds, which contribute to the stability of the crystal lattice. rsc.orgnih.gov

Table 2: Representative Crystallographic Data for a Tetraalkylammonium Iodide Salt

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1993.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.495 |

Note: This table provides representative data and does not necessarily correspond to the actual crystallographic data for this compound.

Purity Assessment and Advanced Analytical Methods for Research-Grade Materials

The assurance of high purity for research-grade this compound is of paramount importance, as even minute quantities of impurities can significantly alter its physicochemical properties and reactivity. rsc.orgresearchgate.net A suite of advanced analytical methods is utilized to conduct a thorough purity assessment.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of impurities. mdpi.com For an ionic compound such as this compound, analytical approaches like reversed-phase HPLC with a suitable ion-pairing reagent or Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. While a UV detector can be used if impurities possess a chromophore, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more broadly applicable for non-volatile analytes. HPLC is highly effective in separating the primary compound from unreacted precursors, by-products, and other organic impurities. mdpi.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for purity evaluation.

¹H and ¹³C NMR: These techniques yield detailed structural information and can be used to identify and quantify impurities that exhibit signals distinct from the main compound. The presence of unreacted tripropylamine or ethyl iodide would be readily detectable.

Quantitative NMR (qNMR): This powerful method enables the direct determination of the absolute purity of this compound without requiring a specific reference standard of the compound itself. acs.orgfujifilm.com By comparing the integral of the analyte's signals to those of a certified internal standard of known concentration, a highly accurate purity value can be calculated. ox.ac.ukmdpi.com

Elemental Analysis: Elemental analysis determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. velp.com The experimentally measured percentages are compared with the theoretical values derived from the molecular formula of this compound (C₁₁H₂₆IN). A close correlation between the experimental and theoretical values is a strong indicator of high purity. rsc.orgnih.gov Significant deviations may suggest the presence of impurities such as residual solvents or inorganic salts. rsc.org

Other Methods:

Ion Chromatography: This technique is specifically employed to quantify anionic impurities, particularly other halides like chloride and bromide, which may be present in trace amounts.

Karl Fischer Titration: This is the industry-standard method for the precise measurement of water content.

The synergistic application of these methods provides a robust and comprehensive assessment of the purity of research-grade this compound, ensuring its suitability for the most demanding research applications.

Table 3: Typical Purity Specifications for Research-Grade this compound

| Analytical Method | Specification |

|---|---|

| Assay (by non-aqueous titration) | ≥ 99.0% |

| ¹H NMR | Conforms to structure |

| Water Content (by Karl Fischer) | ≤ 0.5% |

| Insoluble Matter | Passes test |

Electrolyte Applications in Next-Generation Energy Conversion and Storage Devices

This compound is a quaternary ammonium salt that has found applications in the electrolytes of next-generation energy conversion devices, particularly in solar cells. Its properties as an iodide source and as a bulky organic cation make it a subject of interest in optimizing device performance and stability.

Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), the electrolyte is a critical component that facilitates the regeneration of the photo-oxidized dye and transports charge between the photoanode and the counter electrode. alfachemch.com The most common and efficient redox couple used for this purpose is the iodide/triiodide (I⁻/I₃⁻) system. nih.gov

This compound serves as a primary source of iodide ions (I⁻) in the liquid electrolytes of DSSCs. tcichemicals.comalfachemch.comstarshinechemical.comtcichemicals.com The fundamental working principle of the DSSC involves the following steps: a dye molecule, anchored to a wide-bandgap semiconductor (typically TiO₂), absorbs light and injects an electron into the semiconductor's conduction band. alfachemch.comresearchgate.net The resulting oxidized dye molecule must be rapidly returned to its neutral state to be ready for the next photon absorption.

This regeneration is accomplished by the iodide ions present in the electrolyte, which donate an electron to the oxidized dye. In this process, the iodide ions are themselves oxidized, typically forming triiodide (I₃⁻). researchgate.net

Dye⁺ + 3I⁻ → 2Dye + I₃⁻

The generated triiodide then diffuses through the electrolyte to the counter electrode (usually platinum-coated), where it is reduced back to iodide ions, completing the circuit. researchgate.net

I₃⁻ + 2e⁻ (from counter electrode) → 3I⁻

| Component | Example Compound | Primary Function |

|---|---|---|

| Iodide Salt | This compound | Provides the iodide (I⁻) ions for the redox couple, which regenerates the oxidized dye. |

| Oxidized Species | Iodine (I₂) | Reacts with iodide (I⁻) to form the triiodide (I₃⁻) redox mediator. |

| Solvent | Acetonitrile or Ionic Liquid | Dissolves the iodide salt and iodine, and facilitates ion transport between electrodes. |

| Additives | e.g., 4-tert-Butylpyridine | Suppresses dark current by adsorbing onto the TiO₂ surface, reducing electron recombination. |

2e⁻ (from TiO₂ conduction band) + I₃⁻ → 3I⁻

The nature of the cation in the electrolyte, such as ethyltripropylammonium, can influence this recombination rate. The cations tend to accumulate near the negatively charged surface of the TiO₂ photoanode, forming an electrical double layer. The size and structure of these cations can affect the concentration of I₃⁻ near the semiconductor surface. A bulky cation like ethyltripropylammonium can create a screening effect, sterically hindering the approach of I₃⁻ ions to the TiO₂ surface, which can help to suppress the charge recombination reaction. This suppression of recombination leads to a higher electron lifetime in the semiconductor and can improve the open-circuit voltage (Voc) of the solar cell. The specific impact on charge transfer kinetics is often studied using electrochemical impedance spectroscopy (EIS), which can distinguish between charge transfer processes occurring at different interfaces within the cell. washington.edu

The long-term stability of DSSCs is a significant challenge for commercialization, and the electrolyte composition plays a major role. researchgate.net Iodide-based electrolytes face several degradation pathways. For instance, the triiodide ion absorbs some visible light, which reduces the number of photons reaching the dye and can lead to minor efficiency losses. nih.gov More critically, iodide/triiodide can be corrosive to certain materials, such as silver, which can be used for electrical contacts in solar modules. nih.gov

Furthermore, exposure to ultraviolet (UV) light can be a major factor in the degradation of DSSC performance. UV radiation can cause the dye molecules to degrade and can also create surface defects in the TiO₂ photoanode. rsc.orgresearchgate.net The electrolyte itself can be susceptible to degradation under prolonged UV exposure and thermal stress. The physical properties of the electrolyte, influenced by the choice of the iodide salt like this compound, can affect long-term stability. For example, an electrolyte with optimized viscosity and ionic conductivity can maintain stable performance over a wider range of operating temperatures. The chemical stability of the cation itself is also important, as its decomposition could lead to secondary reactions that degrade cell performance.

Perovskite Solar Cells (PSCs)

In the field of perovskite solar cells (PSCs), small amounts of specific chemical compounds are often added to the perovskite precursor solution to improve the quality of the light-absorbing layer and enhance device performance.

While not as common as its smaller counterparts, this compound can be considered within the broader class of organic ammonium halides used as additives in perovskite precursor solutions. Research has extensively shown that adding various ammonium iodides, such as ethylammonium (B1618946) iodide (EAI) and n-propylammonium iodide (PAI), can significantly benefit the formation of the perovskite film. rsc.orgrsc.org

The primary roles of these additives include:

Controlling Crystallization: The additives can modulate the crystallization process of the perovskite material (e.g., CH₃NH₃PbI₃). This can lead to the formation of more uniform films with larger crystal grains and fewer grain boundaries, which is beneficial for charge transport. rsc.orgrsc.org

Defect Passivation: The iodide ions (I⁻) from the additive can help to fill iodide vacancies in the perovskite crystal lattice, which are a common type of electronic defect. The organic cations can passivate defects present at the surface and grain boundaries of the perovskite film. mdpi.commdpi.com This passivation reduces non-radiative charge recombination, leading to higher open-circuit voltage and fill factor.

Improved Film Morphology: The presence of these additives often results in perovskite films with better surface coverage and reduced pinholes, preventing short-circuits between the charge transport layers. rsc.org

Enhanced Stability: By passivating defects and improving crystallinity, these additives can enhance the intrinsic stability of the perovskite film against degradation from moisture, heat, and light. rsc.org

Studies on similar compounds provide insight into the expected effects. For example, the incorporation of a small amount of EAI into a CH₃NH₃PbI₃₋ₓClₓ precursor solution resulted in an increase in power conversion efficiency (PCE) from 9.4% to 10.2% and dramatically improved the device's thermal stability. rsc.org Similarly, the use of n-propylammonium iodide as an additive improved film uniformity and absorption, boosting device performance. rsc.org It is inferred that this compound would function in a similar manner, with its larger size potentially influencing the degree of crystal lattice distortion and the effectiveness of surface passivation.

| Additive | Perovskite System | Key Findings | Performance Change (PCE) | Reference |

|---|---|---|---|---|

| Ethylammonium Iodide (EAI) | CH₃NH₃PbI₃₋ₓClₓ | Improved film morphology, crystallinity, and absorbance. Significantly enhanced thermal stability (T₈₀ from 45h to >360h at 65°C). | 9.4% → 10.2% | rsc.org |

| n-Propylammonium Iodide | CH₃NH₃PbI₃₋ₓClₓ | Resulted in uniform films with high coverage and higher absorption. | 9.7% → 11.3% | rsc.org |

| Tetrabutylammonium (B224687) Iodide (TBAI) | Multi-cation perovskite | Suppressed formation of inactive PbI₂. In post-treatment, improved Fill Factor and V_oc by passivating surface defects. | Led to inferior PCE as an additive in the bulk precursor but was effective in surface passivation. | mdpi.com |

Mechanisms of Defect Passivation and Morphology Control in Perovskite Films

The performance and stability of perovskite solar cells are intrinsically linked to the quality of the perovskite film. Defects within the film, such as point defects (e.g., iodide vacancies) and grain boundaries, can act as non-radiative recombination centers, hindering device efficiency. mdpi.comnih.gov Organic ammonium salts, including derivatives of this compound, are employed to mitigate these issues through defect passivation and morphology control. mdpi.comnih.gov

The primary mechanisms of defect passivation involve the interaction of the organic cation and the iodide anion with defects in the perovskite lattice. The ammonium head of the organic cation can form hydrogen bonds, effectively passivating undercoordinated lead (Pb²⁺) ions, which are common defect sites. mdpi.com Simultaneously, the iodide ions from the salt can fill iodide vacancies, a prevalent shallow-level defect in perovskite films. mdpi.comnih.gov This dual-action passivation reduces non-radiative recombination pathways, leading to longer carrier lifetimes and improved charge transport. mdpi.comresearchgate.net

Furthermore, the introduction of bulky organic cations can influence the crystallization process of the perovskite film, thereby controlling its morphology. d-nb.inforsc.org This can lead to the formation of larger, more uniform grains with fewer grain boundaries, which are known to be a source of defects. rsc.org In some cases, the addition of specific organic ammonium iodides can induce the formation of a two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite. nih.gov This 2D capping layer can effectively passivate surface defects and enhance the film's resistance to environmental factors like moisture. dicp.ac.cn

The optimization of the perovskite film's morphology is crucial for efficient charge extraction. A well-controlled morphology ensures better contact between the perovskite layer and the adjacent charge transport layers, minimizing interfacial losses. d-nb.info Techniques such as solvent vapor-assisted annealing (SVAA) can be used to precisely control the grain size and crystallinity of the perovskite film, further enhancing its quality. nih.gov

Impact on Device Efficiency, Hysteresis, and Operational Stability

The effective passivation of defects and control of morphology directly translate to significant improvements in the key performance metrics of perovskite solar cells.

Hysteresis: Hysteresis in the current density-voltage (J-V) curve, a phenomenon that leads to inaccurate efficiency measurements, is a common issue in perovskite solar cells. This is often attributed to ion migration, particularly iodide ions, within the perovskite layer under an electric field. perovskite-info.comnih.gov Effective defect passivation can immobilize these mobile ions, significantly reducing the J-V hysteresis and leading to more reliable device performance. dicp.ac.cnnih.gov

Operational Stability: The long-term operational stability of perovskite solar cells is a major hurdle for their commercialization. The presence of defects can accelerate the degradation of the perovskite material, especially under continuous illumination and in the presence of moisture and oxygen. nih.govperovskite-info.com The formation of a stable, high-quality perovskite film with fewer defects and enhanced hydrophobicity through the use of additives like this compound derivatives improves the intrinsic stability of the absorber layer. dicp.ac.cn Furthermore, a 2D capping layer can act as a protective barrier, enhancing the device's resistance to environmental stressors and prolonging its operational lifetime. dicp.ac.cn Unencapsulated devices treated with certain organic ammonium salts have demonstrated excellent storage stability, retaining a high percentage of their initial efficiency after hundreds of hours in ambient air. csic.es

| Parameter | Effect of this compound & Related Compounds |

| Device Efficiency (PCE) | Increased due to higher Voc, Jsc, and FF. nih.govcsic.es |

| Hysteresis | Significantly reduced due to immobilization of mobile ions. dicp.ac.cnnih.gov |

| Operational Stability | Enhanced due to improved film quality and environmental resistance. dicp.ac.cncsic.es |

Rechargeable Metal-Iodine Batteries (e.g., Li-Iodine, Zn-Iodine)

Rechargeable metal-iodine batteries are gaining attention as promising energy storage systems due to the high theoretical capacity and abundance of iodine. ucl.ac.ukrsc.org However, they face challenges such as the dissolution of iodine species and the notorious "shuttle effect." ucl.ac.ukrsc.org this compound and similar quaternary ammonium iodides can play a role in the electrolyte formulation of these batteries. tcichemicals.comsci-hub.se

Electrolyte Formulation Strategies for High Capacity and Energy Density

The electrolyte is a critical component in metal-iodine batteries, influencing ionic conductivity, electrochemical stability, and the solubility of iodine species. mdpi.comsolvay.com To achieve high capacity and energy density, electrolyte formulations are designed to maximize the utilization of the iodine cathode.

One strategy involves using high-concentration electrolytes, which can alter the solvation structure of the ions and enhance the electrochemical stability window. mdpi.com In the context of iodine-based batteries, the electrolyte must facilitate the reversible redox reactions of the iodine/iodide couple (I₂ + 2e⁻ ↔ 2I⁻ and I₃⁻ + 2e⁻ ↔ 3I⁻). The presence of iodide ions is crucial as they react with solid iodine to form soluble triiodide (I₃⁻), which increases the effective concentration of active material in the electrolyte and improves reaction kinetics. ucl.ac.uksci-hub.se

Understanding and Mitigating the Polysulfide/Polyiodide Shuttle Effect

The shuttle effect is a significant cause of capacity fade and low coulombic efficiency in metal-iodine batteries. mdpi.comrsc.org It occurs when soluble polyiodide species (like I₃⁻) diffuse from the cathode to the anode, where they are chemically reduced by the metal anode (e.g., Zn or Li). The resulting iodide ions then diffuse back to the cathode to be re-oxidized, creating a parasitic redox cycle. This process leads to continuous self-discharge and corrosion of the metal anode. mdpi.comresearchgate.net

Several strategies are being explored to mitigate this issue:

Cathode Host Materials: Incorporating iodine into porous host materials with strong adsorption sites can physically and chemically confine the polyiodides, preventing their migration. mdpi.com

Electrolyte Additives: The addition of certain polymers or other molecules to the electrolyte can bind with polyiodides, increasing the viscosity of the electrolyte and hindering their diffusion. rsc.orgnih.gov

Functional Separators: Modifying the battery separator with a layer that can block or trap polyiodides is another effective approach. This can involve creating a physical barrier or a layer with catalytic properties that promotes the conversion of polyiodides at the cathode. researchgate.net

Biphasic Electrolytes: As mentioned earlier, a liquid-liquid biphasic electrolyte system can effectively extract and confine polyiodides within the catholyte, achieving high extraction efficiencies and significantly reducing the shuttle effect. rsc.org

Electrochemical Processes at Cathode and Anode Interfaces

The performance of metal-iodine batteries is governed by the electrochemical reactions occurring at the electrode-electrolyte interfaces. rsc.orgkit.edu

At the Cathode: During discharge, iodine is reduced to iodide ions, typically in a two-step process involving the formation of triiodide as an intermediate:

3I₂ + 2e⁻ → 2I₃⁻

2I₃⁻ + 4e⁻ → 6I⁻

During charging, the reverse process occurs. The efficiency of these reactions depends on the catalytic activity of the cathode material and the composition of the electrolyte. bohrium.com

At the Anode: During discharge, the metal anode is oxidized, releasing electrons and forming metal ions (e.g., Zn → Zn²⁺ + 2e⁻). During charging, the metal ions are reduced and deposited back onto the anode. The anode interface is susceptible to corrosion from the shuttling polyiodides and the formation of dendrites during repeated cycling, which can lead to short circuits. acs.org

Understanding and controlling these interfacial processes are crucial for developing long-lasting and high-performance metal-iodine batteries. rsc.orgkit.edu

Fundamental Electrochemistry of Iodide in Non-Aqueous Media

The electrochemical behavior of the iodide/iodine redox couple is highly dependent on the solvent medium. acs.orgresearchgate.net In non-aqueous solvents, which are common in high-voltage electrochemical devices, the oxidation of iodide (I⁻) is generally a more complex process than in water. acs.orgmonash.edu

Typically, the oxidation proceeds in two distinct steps, which can be observed using techniques like cyclic voltammetry: acs.orgresearchgate.net

First Oxidation Step: Three iodide ions are oxidized to form one triiodide ion. 3I⁻ → I₃⁻ + 2e⁻

Second Oxidation Step: The triiodide ion is further oxidized to molecular iodine. 2I₃⁻ → 3I₂ + 2e⁻

Elucidation of Redox Potentials and Electrochemical Stability Windows

The electrochemical stability window (ESW) defines the potential range over which an electrolyte can operate without undergoing decomposition. For salts like this compound, this window is determined by the reduction potential of the ethyltripropylammonium cation and the oxidation potential of the iodide anion.

Quaternary ammonium cations (R₄N⁺) are known for their exceptional cathodic stability, making them ideal for a wide range of electrochemical applications researchgate.net. Studies on various tetra-alkylammonium ions have demonstrated that factors such as alkyl chain length, size, and steric hindrance have a very small effect (less than 150 mV) on their electrochemical stability toward reduction researchgate.net. This stability arises from the electronic environment around the positive nitrogen center. The reduction of the cation typically involves fragmentation into a tertiary amine and an alkyl radical nih.gov.

The anodic limit of the stability window is dictated by the oxidation of the iodide anion (I⁻). This is not a single event but a multi-step process involving the formation of triiodide (I₃⁻) and molecular iodine (I₂). The oxidation occurs in two primary waves, which are clearly distinguishable in cyclic voltammetry scielo.org.mxresearchgate.net.

First Oxidation: 3I⁻ → I₃⁻ + 2e⁻

Second Oxidation: 2I₃⁻ → 3I₂ + 2e⁻

The formal potentials for these redox events are solvent-dependent but have been well-characterized in various media. For instance, in acetonitrile, a common solvent for electrochemical studies, the I⁻/I₃⁻ and I₃⁻/I₂ redox couples exhibit distinct potentials. The table below, derived from studies on analogous tetra-alkylammonium iodide systems, summarizes these potentials.

Table 1: Redox Potentials of the Iodide/Triiodide/Iodine System in the Presence of Quaternary Ammonium Salts

| Redox Couple | Solvent | Electrode | Potential (V vs. Fc/Fc⁺) | Source |

|---|---|---|---|---|

| I⁻/I₃⁻ | Acetonitrile | Platinum | -0.21 | monash.edu |

| I₃⁻/I₂ | Acetonitrile | Platinum | 0.31 | monash.edu |

| I⁻/I₃⁻ | Propylene Carbonate | Platinum | -0.19 | monash.edu |

| I₃⁻/I₂ | Propylene Carbonate | Platinum | 0.34 | monash.edu |

| I⁻/I₂ (overall) | Aqueous | Platinum | ~0.25 | monash.edu |

Electrochemical Generation and Reactivity of Iodine Atoms and Radical Anions

The oxidation of iodide is a cornerstone of its electrochemical reactivity. The process is initiated by a one-electron transfer at the anode, generating a highly reactive iodine atom (I•) scielo.org.mxscielo.org.mx.

I⁻ → I• + e⁻

This iodine atom is thermodynamically unstable and immediately reacts with an abundant iodide anion from the electrolyte to form the diiodide radical anion (I₂•⁻) scielo.org.mxscielo.org.mx.

I• + I⁻ → I₂•⁻

The existence of these radical intermediates has been confirmed through trapping experiments using agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and subsequent analysis by electron paramagnetic resonance (EPR) spectroscopy scielo.org.mx. The diiodide radical anion can then undergo further oxidation or dimerization to yield the more stable triiodide ion (I₃⁻), which is the species responsible for the first observable oxidation wave in voltammetry. Prolonged electrolysis at highly positive potentials can lead to side reactions where the iodine atom reacts with the solvent or the quaternary ammonium cation itself, forming organoiodine compounds scielo.org.mx.

Cyclic Voltammetry and Chronoamperometry for Mechanistic Insights

Cyclic voltammetry (CV) and chronoamperometry (CA) are powerful techniques for probing the mechanism of iodide oxidation.

Cyclic Voltammetry (CV): A typical cyclic voltammogram of a quaternary ammonium iodide, such as tetrabutylammonium iodide (TBAI), in an organic solvent like acetonitrile or methylene (B1212753) chloride shows two distinct, quasi-reversible oxidation peaks scielo.org.mxresearchgate.net. These peaks correspond to the sequential oxidation of iodide to triiodide and then triiodide to iodine, as described in section 3.2.1. The separation between the peak potentials and the ratio of their currents provide critical information about the stability of the triiodide intermediate and the kinetics of the electron transfer steps monash.edu. Studies on different electrode materials, like platinum and fluorine-doped tin oxide (FTO), show that the kinetics can be significantly influenced by the electrode surface scielo.org.mx.

Electrocatalysis and Electrosynthesis Applications of Quaternary Ammonium Iodides

Mediated Electrochemical Radical Reactions for C-C Bond Formation

Quaternary ammonium iodides serve as excellent redox mediators for electrosynthesis, particularly in reactions requiring radical intermediates. The electrochemical oxidation of iodide to an iodine radical (I•) or other reactive iodine species provides a catalytic method for initiating radical chain reactions rsc.orgsci-hub.se.

The general mechanism involves the anodically generated iodine species abstracting a hydrogen atom from a suitable organic substrate, creating a carbon-centered radical. This radical can then participate in various bond-forming reactions, including C-C bond formation via intermolecular or intramolecular pathways. This iodide-mediated approach allows such reactions to proceed at a lower potential than the direct oxidation of the substrate, which enhances functional group tolerance and selectivity researchgate.net. This strategy has been effectively employed in the synthesis of complex organic molecules, where the iodide is continuously regenerated at the anode, acting as a true electrocatalyst.

Mitigation Strategies for Cathodic Corrosion of Metal Electrodes

Quaternary ammonium salts, including iodides, are effective corrosion inhibitors for metals like carbon steel in acidic environments mdpi.comemerald.com. Their inhibitory action stems from the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions ohio.edu.

The inhibition mechanism involves a synergistic effect between the quaternary ammonium cation and the iodide anion. The metal surface in acidic solution is typically negatively charged, which promotes the electrostatic adsorption of the positively charged R₄N⁺ cation. The large, polarizable iodide anion also adsorbs onto the surface, creating a negative charge layer that further facilitates the adsorption of the organic cations deswater.com. This results in the formation of a dense inhibitor film. Potentiodynamic polarization studies confirm that these compounds generally function as mixed-type inhibitors, as they reduce the current density of both anodic and cathodic processes without significantly shifting the corrosion potential mdpi.com.

Table 2: Corrosion Inhibition Efficiency of Quaternary Ammonium Halides

| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Source |

|---|---|---|---|---|---|

| Cetyl-trimethyl ammonium iodine (CTAI) | Carbon Steel | HCl | 5.0 mg/L | ~95% | deswater.com |

| Quaternium-22 | C-steel | 5 M HCl | 2.22 mmol/L | 53% (at 20°C) | mdpi.com |

| Tetradecyl-benzyldimethyl-ammonium bromide | Carbon Steel | - | ~25 ppmw | High (uniform layer formed) | ohio.edu |

Electrochemical Generation of Hypervalent Iodine Species for Oxidative Transformations

The electrosynthesis of hypervalent iodine reagents represents a green and powerful alternative to traditional methods that rely on stoichiometric heavy-metal oxidants or other hazardous reagents nsf.govscispace.com. In these electrochemical protocols, quaternary ammonium iodides are frequently indispensable, often serving a dual role as both the iodide source and the supporting electrolyte nih.govresearchgate.net.

The process begins with the anodic oxidation of iodide ions (from R₄N⁺I⁻) to generate a reactive iodine species, such as I⁺, in situ. This electrochemically generated species then acts as the oxidant for an aryl iodide precursor (ArI) present in the solution, converting it to a hypervalent iodine(III) species, such as a [bis(trifluoroethoxy)iodo]benzene scispace.com.

Anodic Oxidation: 2I⁻ → I₂ + 2e⁻ (and subsequent reactions to form reactive species) Oxidative Transformation: ArI + I(oxidized) + 2ROH → ArI(OR)₂ + I⁻ + 2H⁺

These in situ generated hypervalent iodine reagents are highly effective mediators for a variety of oxidative transformations, including fluorinations, cyclizations, and the synthesis of N-heterocycles nih.govresearchgate.net. The use of electrochemistry allows for the generation of unstable or hazardous reagents on demand and in a controlled manner, enhancing the safety and sustainability of these powerful synthetic methods.

Electrosynthetic Approaches for Deiodination and Mineralization of Organic Pollutants

The electrochemical properties of this compound suggest its potential utility in environmental remediation, specifically in the electrosynthetic approaches for the deiodination and mineralization of organic pollutants. Iodide ions, such as those provided by this compound in solution, can act as effective mediators in the electrochemical degradation of halogenated organic compounds. This indirect oxidation process can be particularly advantageous for breaking down persistent and toxic pollutants.

The fundamental principle of this approach lies in the electrochemical generation of reactive iodine species at the anode. When a current is applied to a solution containing iodide ions, they are oxidized to iodine (I₂) or other reactive iodine species. These electrogenerated species can then attack the organic pollutant molecules in the bulk solution, leading to their degradation. This mediated electrochemical oxidation can often proceed at lower electrode potentials than the direct oxidation of the pollutant, potentially leading to higher energy efficiency and avoiding undesirable side reactions.

One of the primary applications of this technology is in the treatment of wastewater contaminated with iodinated X-ray contrast media (ICM). These compounds are notoriously persistent in conventional wastewater treatment plants and can be found in aquatic environments. unimi.itfrontiersin.orgresearchgate.net Electrochemical methods have shown promise in breaking down these complex molecules. The process typically involves the cleavage of the carbon-iodine bond, a critical step known as deiodination, followed by the mineralization of the resulting organic structure into simpler, less harmful substances like carbon dioxide and water.

Research into the electrochemical degradation of ICM has demonstrated the effectiveness of iodide-mediated systems. For instance, studies on the degradation of diatrizoate, an ionic ICM, have shown that electrochemical reduction can lead to its complete deiodination to 3,5-diacetamidobenzoic acid. frontiersin.org Subsequent electrochemical oxidation of this intermediate can then lead to significant mineralization. frontiersin.org The biodegradability of the wastewater, as measured by the BOD₅/COD ratio, has been shown to improve significantly after such electrochemical treatments. frontiersin.org

The efficiency of the deiodination and mineralization process is influenced by several factors, including the electrode material, applied potential, and the composition of the electrolyte. Boron-doped diamond (BDD) anodes are often favored due to their high overpotential for oxygen evolution, which promotes the generation of powerful hydroxyl radicals that can also contribute to the degradation process. ua.esmdpi.com

While specific studies focusing solely on this compound as the iodide source are not extensively documented in publicly available literature, the established role of iodide as a mediator allows for a projection of its potential efficacy. The ethyltripropylammonium cation, being relatively stable, would likely serve as the counter-ion without interfering with the electrochemical reactions of the iodide ion at the anode.

The following tables summarize research findings on the electrochemical degradation of various iodinated organic pollutants, providing an insight into the potential performance of iodide-mediated systems.

Table 1: Electrochemical Degradation of Diatrizoate

| Parameter | Value | Reference |

| Initial Compound | Diatrizoate | frontiersin.org |

| Treatment Method | Electroreduction followed by Electro-oxidation | frontiersin.org |

| Key Intermediate | 3,5-diacetamidobenzoic acid | frontiersin.org |

| Deiodination Efficiency | ~100% after 2 hours of electroreduction | frontiersin.org |

| Mineralization Yield | 60% after combined treatment | unimi.it |

| Biodegradability (BOD₅/COD) | Increased from ~0 to a maximum of 0.90 | frontiersin.org |

Table 2: Electrochemical Oxidation of Iopamidol

| Parameter | Value | Reference |

| Initial Compound | Iopamidol | ua.es |

| Anode Material | Si/BDD | ua.es |

| Degradation Efficiency | >80% after 3 hours of electrolysis | ua.es |

| Primary Reaction Pathway | Dehalogenation | ua.es |

| Outcome | Formation of non-toxic deiodinated organic compounds | ua.es |

Table 3: General Findings on Iodide-Mediated Electrochemical Oxidation

| Pollutant Type | Key Findings | Reference |

| Iodinated X-ray Contrast Media (various) | Complete deiodination with iodate (B108269) as the main oxidation product. Partial mineralization (30-80%) observed. | mdpi.com |

| Organic Compounds (general) | Iodide can be electrochemically oxidized to triiodide, which then acts as a mediator in various organic transformations. | rsc.org |

These findings underscore the potential of using iodide-containing electrolytes, such as a solution of this compound, for the effective degradation of persistent iodinated organic pollutants through electrosynthetic methods. The process not only facilitates the removal of the pollutant but can also lead to a significant reduction in its toxicity and an improvement in the biodegradability of the treated water.

Catalytic Roles and Mechanistic Understandings of Ethyltripropylammonium Iodide

Ammonium (B1175870) Iodide-Catalyzed Organic Transformations

Ammonium iodides, including ethyltripropylammonium (B95752) iodide, serve as powerful catalysts in several key organic reactions. Their catalytic activity often stems from the ability of the iodide ion to act as a nucleophile or a redox-active species, facilitating transformations that are otherwise challenging.

Dual Amination of C(sp³)-H Bonds in Heterocyclic Synthesis

A notable application of ammonium iodide catalysis is in the synthesis of quinazolin-4(3H)-ones through a dual amination of benzylic C(sp³)-H bonds. sioc-journal.cn In this process, inexpensive ammonium iodide acts as the catalyst, with tert-butyl hydroperoxide (TBHP) as the oxidant and dimethyl sulfoxide (B87167) (DMSO) as the solvent. sioc-journal.cn This method provides a metal-free and straightforward pathway to construct these important heterocyclic scaffolds with moderate to excellent yields. sioc-journal.cn The reaction typically proceeds at elevated temperatures, for instance, 100 °C for 20 hours. sioc-journal.cn The proposed mechanism involves the in situ generation of a reactive iodine species that facilitates the sequential formation of two C-N bonds at the same carbon center.

Similarly, n-Bu4NI, a related quaternary ammonium iodide, catalyzes a domino reaction involving the selective dual amination of sp³ C–H bonds to afford imidazo[1,5-c]quinazolines under mild conditions. rsc.org This highlights the general utility of tetraalkylammonium iodides in facilitating complex heterocyclic syntheses through C-H functionalization.

Asymmetric α-Hydroxylation of Carbonyl Compounds via Synergistic Catalysis

While direct examples of ethyltripropylammonium iodide in asymmetric α-hydroxylation are not extensively documented in the provided results, the broader context of organocatalytic α-oxidation of carbonyl compounds is relevant. researchgate.net These reactions are crucial for accessing optically active functionalized carbonyl compounds. researchgate.net The development of efficient methods for the catalytic asymmetric α-hydroxylation of carbonyl compounds to form chiral tertiary alcohols remains a significant area of research. nih.gov

Hypervalent iodine reagents are commonly employed for the α-oxidation of carbonyl compounds. wikipedia.org The reaction proceeds through an iodine(III) enolate intermediate, which can then be attacked by nucleophiles. wikipedia.org In some cases, a hybrid system involving a hypervalent iodine(III) reagent and a Lewis acid like BF₃•OEt₂ can achieve high diastereoselectivity in the α-acetoxylation of cyclic ketones. frontiersin.org The mechanism is proposed to involve an SN2 substitution on an α-C-bound hypervalent iodine intermediate, with the diastereoselectivity being thermodynamically controlled. frontiersin.org

Alkylation Reactions Involving In Situ Generation of Reactive Alkyl Iodides

Quaternary ammonium iodides, such as tetrabutylammonium (B224687) iodide (TBAI), play a crucial role in alkylation reactions by facilitating the in situ generation of more reactive alkyl iodides from less reactive alkyl halides (e.g., bromides and chlorides). fishersci.co.ukuib.no This is often referred to as a Finkelstein-like reaction. uib.no The increased reactivity of the resulting alkyl iodide allows for efficient nucleophilic substitution reactions, such as the alkylation of amines or acetylides, which might otherwise be sluggish. fishersci.co.ukuib.no For instance, the alkylation of lithium acetylides with alkyl bromides can be successfully carried out in the presence of catalytic amounts of NaI or Bu₄NI. uib.no This strategy is particularly useful when dealing with less reactive electrophiles, enabling the formation of carbon-carbon and carbon-nitrogen bonds under milder conditions. fishersci.co.ukmasterorganicchemistry.com

Oxidative Cyclization and Dimerization Reactions

Iodine-mediated oxidative cyclization is a powerful tool for the synthesis of various heterocyclic compounds. organic-chemistry.org Molecular iodine can act as both an electrophilic reagent and an oxidant, enabling the transformation of suitable substrates into cyclic products without the need for metal catalysts. organic-chemistry.org For example, 2-(styrylthio)anilines can be converted to 2-substituted benzothiazoles using iodine in 1,2-dichloroethane (B1671644) at 80°C. organic-chemistry.org The proposed mechanism involves iodine-induced activation of the substrate, followed by nucleophilic attack, elimination of HI, and isomerization. organic-chemistry.org

Hypervalent iodine reagents are also widely used in oxidative cyclization reactions. arkat-usa.orgbeilstein-journals.org They can promote the cyclization of various substrates, including tyrosine derivatives to form spirolactams and p-substituted phenols to yield spirolactones. beilstein-journals.org In some instances, these reactions can be made catalytic by using a terminal oxidant, such as m-chloroperbenzoic acid (mCPBA), to regenerate the active hypervalent iodine species in situ from a catalytic amount of an iodoarene. beilstein-journals.orgchemrxiv.org Radical-based dimerization reactions also offer an effective route to extend the scope of these transformations to sp³-hybridized carbon centers. beilstein-journals.org

Photoredox Catalysis Mediated by Iodide/Phosphine Synergistic Systems

In recent years, the combination of iodide salts and phosphines has emerged as a potent catalytic system in the realm of photoredox catalysis. nih.gov This synergistic approach provides a cost-effective and less toxic alternative to traditional precious metal-based photocatalysts. nih.gov The NaI/PPh₃ system, for example, has been successfully applied to a variety of radical reactions, including trifluoromethylation and deaminative alkylation. nih.gov

Mechanistic Pathways of Electron Transfer in Visible Light Photoredox Catalysis

The mechanism of iodide/phosphine-mediated photoredox catalysis typically involves the formation of an electron donor-acceptor (EDA) complex. nih.gov In the NaI/PPh₃ system, it is proposed that an initial NaI/PPh₃ complex forms through a cation-π interaction. nih.gov This complex then interacts with a substrate, such as an N-hydroxyphthalimide ester, to form an EDA complex. nih.gov

Upon irradiation with visible light (e.g., 456 nm blue LED), this EDA complex undergoes a single electron transfer (SET) process. nih.gov This SET event leads to the generation of a radical intermediate from the substrate, accompanied by the release of an electron. nih.gov The generated radical can then participate in various downstream reactions. The initial NaI/PPh₃ complex is regenerated through an electron injection/reduction process, completing the catalytic cycle. nih.gov

In a broader context, photoredox catalysis relies on the ability of a photocatalyst to absorb light and engage in single-electron transfer with a substrate, thereby generating reactive radical intermediates. acs.org The process can occur through either an oxidative or a reductive quenching cycle. In an oxidative quenching cycle, the excited photocatalyst is reduced by an electron donor. In a reductive quenching cycle, the excited photocatalyst is oxidized by an electron acceptor. beilstein-journals.orgaip.org The iodide ion is a well-known electron donor and can be oxidized to an iodine atom (I•) by an excited-state sensitizer. bohrium.com This iodine atom can then react with another iodide ion to form the diiodide radical anion (I₂•⁻). bohrium.com

Activation and Functionalization of Fluorinated Substrates (e.g., Trifluoromethyl Groups)

The functionalization of fluorinated substrates, particularly the introduction and manipulation of the trifluoromethyl (CF3) group, is of significant interest in medicinal and agrochemical chemistry due to the unique properties this moiety imparts to molecules. The activation of C-F bonds or the direct trifluoromethylation of substrates often requires specific catalytic systems.

While direct evidence for this compound as a standalone catalyst in large-scale trifluoromethylation is limited, the iodide component of the salt can play a crucial role in such reactions. In many copper-catalyzed trifluoromethylation reactions, an iodide source can facilitate the catalytic cycle. For instance, in reactions involving electrophilic trifluoromethylating reagents, an iodide anion can act as a shuttle or a key component in the formation of active intermediates.

Table 1: Examples of Reagents and Catalysts in Trifluoromethylation Reactions

| Reagent/Catalyst System | Substrate Type | Role of Iodide (if any) |

| Cu-catalyst / Electrophilic CF3 reagent | Alkenes | May participate in the formation of radical intermediates. d-nb.info |

| Cu(I) / Trifluoromethylzinc reagent | Aryl iodides | The substrate itself is an aryl iodide. d-nb.info |

| Photoredox / Copper catalyst | Alkyl bromides | Not a primary role, but iodide can be a byproduct or influence catalyst stability. princeton.edu |

It is plausible that in a given reaction, this compound could serve as the source of the iodide anion, which then participates in a transition-metal-catalyzed cycle for trifluoromethylation. The large, sterically hindered ethyltripropylammonium cation would primarily act as a phase-transfer agent or simply as a counter-ion, influencing the solubility and reactivity of the iodide.

Detailed Mechanistic Investigations of Iodide-Assisted Catalysis

The catalytic activity of iodide salts in various organic transformations is a subject of detailed mechanistic study, often employing computational and experimental techniques to unravel the complex reaction pathways.

Density Functional Theory (DFT) has become an invaluable tool for investigating reaction mechanisms at the molecular level. mdpi.comdtu.dk For iodide-assisted catalysis, DFT calculations can provide insights into the energetics of different reaction pathways, the structures of transition states, and the role of various intermediates. nih.gov

For a hypothetical reaction catalyzed by this compound, DFT studies could model:

The interaction of the iodide anion with the substrate and other reagents.

The energy barriers for key steps such as nucleophilic attack, substitution, and elimination.

The influence of the ethyltripropylammonium cation on the solvation and stability of intermediates.

While specific DFT studies on this compound in the context of fluorinated substrate activation are not readily found, numerous studies on similar systems highlight the power of this approach. For example, DFT calculations have been used to understand the mechanism of palladium-catalyzed iodide-assisted hydrocarbonylation of olefins, revealing the intricate steps of the catalytic cycle. nih.gov

The iodide anion is a versatile species in catalysis, capable of playing multiple roles:

Nucleophile: Iodide is a soft and highly effective nucleophile, capable of attacking electrophilic centers to form organoiodide intermediates. This is often the initial step in a catalytic cycle, activating the substrate for subsequent reactions.

Leaving Group: The iodide anion is an excellent leaving group, facilitating the final product-forming step in a catalytic sequence.

Redox Mediator: In certain reactions, the iodide anion can be oxidized to iodine (I2) or higher oxidation state species, which then act as the primary oxidant in the catalytic cycle before being reduced back to iodide. This is particularly relevant in oxidative coupling reactions. nih.gov

In the context of this compound, the iodide anion would be the active species performing these roles, while the cation's main function would be to deliver the iodide to the reaction medium in a soluble and reactive form.

Hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1, are powerful oxidizing agents and have been increasingly used as catalysts in organic synthesis. wikipedia.orgorganic-chemistry.orgcardiff.ac.uk In reactions involving an iodide source and a strong oxidant, hypervalent iodine species can be formed in situ.

For instance, the oxidation of the iodide anion from this compound in the presence of an oxidant like m-chloroperbenzoic acid (mCPBA) or Oxone could theoretically generate transient hypervalent iodine intermediates. These intermediates, such as hypoiodite (B1233010) (IO-), iodinanes (I(III)), or periodinanes (I(V)), are highly electrophilic and can effect a wide range of transformations, including the functionalization of C-H bonds and oxidative rearrangements. d-nb.infonih.gov

The general scheme for the in situ generation of a hypervalent iodine(III) catalyst can be depicted as: I⁻ (from this compound) + Oxidant → [I⁺] → I(III) species

These in situ generated species can then react with a substrate, for example, an alkene, to induce functionalization. d-nb.info While the direct observation and characterization of such intermediates derived specifically from this compound in the context of fluorinated substrate activation requires further dedicated research, the principles of hypervalent iodine chemistry provide a strong basis for their potential involvement. The nature of the cation could influence the stability and reactivity of these transient species.

Applications in Materials Science and Broader Research Contexts

Integration into Advanced Functional Materials for Energy and Optoelectronics

The compound's ionic nature makes it a candidate for applications where charge transport and material morphology are critical, particularly in energy and optoelectronic devices.

Ethyltripropylammonium (B95752) Iodide is utilized as a component in electrolytes, particularly for Dye-Sensitized Solar Cells (DSSCs). tcichemicals.com In these electrochemical systems, the electrolyte's primary role is to regenerate the dye after electron injection and to transport charge between the photoanode and the cathode. The iodide/triiodide (I⁻/I₃⁻) redox couple is a standard component in DSSC electrolytes due to its suitable redox potential and electrochemical reversibility. nih.govresearchgate.net

| Application Area | Function | Relevant Chemical Class | Source |

|---|---|---|---|

| Dye-Sensitized Solar Cells (DSSC) | Electrolyte Component | Ammonium (B1175870) Iodides (Quaternary) | tcichemicals.com |

| Colloidal Quantum Dot (QD) Research | Capping Agent | Ammonium Salt Capping Agents | tcichemicals.com |

While studies specifically detailing this compound are not prevalent, the use of similar alkyl and aryl ammonium iodides as additives is a well-established strategy. mdpi.comrsc.org For instance, additives like n-propylammonium iodide and ethylammonium (B1618946) bromide have been shown to slow the rapid crystallization of perovskite precursors, leading to more uniform and highly crystalline films. rsc.orgrsc.org These additives can interact with the perovskite structure, often through hydrogen bonding, which helps regulate crystal growth and passivate surface defects that would otherwise act as recombination centers for charge carriers. mdpi.commdpi.com The introduction of bulky organic cations can also enhance the material's stability. mdpi.com Given its structure as a quaternary ammonium iodide, this compound fits within this class of compounds used for perovskite crystallization engineering.

| Additive Type | Observed Effect | Impact on Device | Source |

|---|---|---|---|

| Ammonium Iodides (General) | Control of crystallization process, defect passivation. | Significant increase in Power Conversion Efficiency (PCE), improved photocurrent. | mdpi.com |

| n-Propylammonium Iodide | Resulted in uniform film growth with high coverage and higher absorption. | Improved PCE from 9.7% to 11.3% in one study. | rsc.org |

| Ethylammonium Bromide | Slowed down crystallization, formed smooth, highly crystalline film. | Achieved a champion PCE of 9.59% in a Sn-based PSC. | rsc.org |

| Methyltriphenylphosphonium Iodide | Passivates surface trap states by filling halide vacancies and through cation interaction. | Stabilizes perovskite structure and reduces defect states. | mdpi.com |

Biochemical Reagent Applications in Life Science Research

Beyond materials science, this compound serves as a reagent in biochemical and organic synthesis contexts.

This compound is classified as a biochemical reagent that can be used as a biological material or organic compound for life science-related research. chemsrc.com This designation points to its utility in laboratory settings for studying biological systems and organic molecules. chemsrc.comgreyhoundchrom.com While specific research applications are not detailed, its availability for biochemical research from chemical suppliers indicates its role as a tool compound in this field. tcichemicals.comscribd.com The reactivity of the iodide ion is a key feature in many biological and chemical processes, including its role as an antioxidant and in the synthesis of thyroid hormones. mdpi.com

The compound serves as a potential intermediate in the synthesis of more complex organic molecules. Its own synthesis involves the reaction of tripropylamine (B89841) and ethyl iodide, both of which are common building blocks in organic chemistry. chemsrc.com Ethyl iodide, for example, is widely used as an ethylating agent in organic and pharmaceutical synthesis. njchm.comnordmann.global

As a quaternary ammonium salt, this compound can participate in various chemical reactions. The iodide ion is a good leaving group, making the compound a potential source of iodide for nucleophilic substitution reactions. This is particularly relevant in the synthesis of pharmaceutical intermediates where the incorporation of an iodine atom or the specific reactivity of an iodide salt is required. For instance, propyl iodide is used as a chemical intermediate for synthesizing various pharmaceuticals. lookchem.com The structure of this compound itself can be modified, with downstream products including various other amines, demonstrating its role as a synthetic intermediate. chemsrc.com

Compound Reference Table

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C₁₁H₂₆IN | 15066-80-5 |

| Tripropylamine | C₉H₂₁N | 102-69-2 |

| Ethyl Iodide (Iodoethane) | C₂H₅I | 75-03-6 |

| Propyl Iodide (1-Iodopropane) | C₃H₇I | 107-08-4 |

| n-Propylammonium Iodide | C₃H₈IN | Not explicitly found |

| Ethylammonium Bromide | C₂H₈BrN | 593-55-5 |

| Methyltriphenylphosphonium Iodide | C₁₉H₁₈IP | 2065-66-9 |

| Iodine | I₂ | 7553-56-2 |

| Triiodide | I₃⁻ | 14900-06-0 |

Conclusion and Future Research Directions for Ethyltripropylammonium Iodide

Synthesis of Key Academic and Translational Advances

The scientific and commercial interest in ethyltripropylammonium (B95752) iodide has led to significant progress in understanding its synthesis and application. A primary area of advancement has been its use as an organic structure-directing agent (OSDA) in the synthesis of zeolites. Research has detailed the preparation of ethyltripropylammonium iodide for this purpose, involving the reaction of N,N-dipropylethylamine with iodoethane (B44018). csic.es This has been particularly notable in the synthesis of the aluminosilicate (B74896) zeolite PST-2, an intergrowth of SBS and SBT topologies, where this compound acts as a charge density mismatch OSDA. acs.org The synthesis involves hydrothermal treatment of a gel containing silica, alumina, sodium hydroxide, and the ethyltripropylammonium cation. csic.es

Furthermore, the broader classification of this compound as a quaternary ammonium (B1175870) salt has positioned it as a phase-transfer catalyst. researchgate.net These catalysts are instrumental in organic synthesis for facilitating reactions between reactants in immiscible phases. While specific detailed research on this compound's efficacy as a phase-transfer catalyst is an area for further exploration, its structural characteristics are consistent with those of effective phase-transfer catalysts.

The electrochemical properties of electrolytes containing this compound have also been a subject of investigation, particularly in the context of electrolytic capacitors. google.com The conductivity and stability of such electrolytes are key determinants of the capacitor's performance.

Identification of Emerging Research Frontiers and Unexplored Applications

While significant strides have been made, several emerging research frontiers and unexplored applications for this compound warrant investigation. A primary area of interest lies in expanding its role as a highly specific OSDA in the synthesis of novel zeolites and other microporous materials. The precise control over zeolite topology, as demonstrated with PST-2, suggests that subtle variations in the synthesis conditions with this compound could lead to the discovery of new crystalline structures with unique catalytic or separation properties. acs.org The mechanism of how the ethyltripropylammonium cation directs the specific framework formation remains an area for deeper computational and experimental study. iza-online.org

In the realm of energy storage, beyond DSSCs, the potential of this compound in other electrochemical systems is largely unexplored. Its properties as an electrolyte salt could be advantageous in next-generation batteries or supercapacitors, particularly in non-aqueous systems where the properties of the quaternary ammonium cation can be tailored. Research into its electrochemical stability window, ionic conductivity in different solvent systems, and interfacial properties with various electrode materials would be highly valuable.

The application of this compound as a phase-transfer catalyst presents a significant opportunity for further research. core.ac.uk Systematic studies to evaluate its catalytic activity in a range of organic reactions, such as alkylations, cyanations, and polymerizations, are needed. Investigating the influence of its specific cationic structure on reaction rates and selectivity compared to more common quaternary ammonium salts could reveal niche applications where it offers superior performance. The inhibitory effects of iodide anions in certain phase-transfer catalyzed reactions of carbanions are known, and research into overcoming these limitations with specific catalysts like this compound could be a fruitful avenue. mdpi.com

Furthermore, the potential for this compound to serve as a precursor for the synthesis of other functional materials has not been extensively explored. For instance, it could be used in the preparation of novel ionic liquids or as a templating agent in the formation of nanostructured materials beyond zeolites.

Persistent Challenges and Opportunities for Fundamental and Applied Research

Despite the advances, several challenges and corresponding opportunities for both fundamental and applied research concerning this compound remain. A significant challenge in its application in DSSCs is the inherent limitation of the iodide/triiodide redox couple, which can be corrosive and limits the maximum achievable open-circuit voltage. nih.gov A key opportunity, therefore, lies in developing novel electrolyte formulations where this compound is paired with alternative redox shuttles to enhance both the efficiency and long-term stability of the solar cells. diva-portal.org Understanding the specific interactions between the ethyltripropylammonium cation and these new redox systems at a molecular level is a fundamental research question.

In zeolite synthesis, a persistent challenge is the often-empirical nature of discovering new structures. A deeper, mechanistic understanding of the role of the ethyltripropylammonium cation in the nucleation and growth of zeolite crystals is a fundamental research opportunity. iza-online.org This could involve advanced in-situ characterization techniques and computational modeling to predict how the OSDA directs the assembly of silicate (B1173343) and aluminate species. Overcoming the high cost associated with some OSDAs is also a practical challenge, and research into more efficient synthesis routes for this compound or its recovery and reuse from zeolite synthesis would be of significant translational value.